Methyl 4-bromo-3-methylbenzoate

Descripción

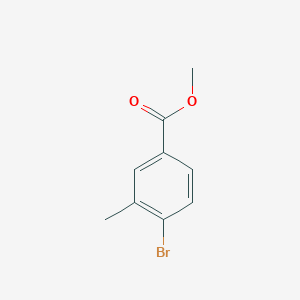

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-bromo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZTYNPAPQKIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391150 | |

| Record name | Methyl 4-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148547-19-7 | |

| Record name | Methyl 4-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-3-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-bromo-3-methylbenzoate, a key chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis, and applications, with a focus on data relevant to research and development.

Chemical Identity and Properties

This compound is an aromatic ester that serves as a versatile building block in organic synthesis. Its structure features a benzene (B151609) ring substituted with a bromo, a methyl, and a methyl ester group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 148547-19-7[1][2] |

| Molecular Formula | C₉H₉BrO₂[2] |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Bromo-m-toluic Acid Methyl Ester, 4-Bromo-3-methylbenzoic Acid Methyl Ester, Methyl 4-bromo-m-toluate |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to yellow low melting solid or liquid | [3] |

| Melting Point | 38-44 °C (lit.) | [1][3] |

| Boiling Point (Predicted) | 287.4±20.0 °C | [3] |

| Density (Predicted) | 1.433±0.06 g/cm³ | [3] |

| Solubility | Soluble in Methanol (B129727) | [3] |

Spectroscopic Data

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid, through esterification.

Experimental Protocol: Esterification of 4-bromo-3-methylbenzoic acid

This protocol describes the synthesis of this compound from 4-bromo-3-methylbenzoic acid using methanol and a sulfuric acid catalyst.[3]

Materials:

-

4-bromo-3-methylbenzoic acid (3 g, 13.19 mmol)

-

Methanol (15 ml)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A concentrated solution of 4-bromo-3-methylbenzoic acid in methanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is added to the solution.

-

The reaction mixture is heated to reflux for 14 hours.

-

After reflux, the mixture is cooled to 0°C.

-

The reaction is neutralized with a saturated sodium bicarbonate solution, leading to the precipitation of the solid product.

-

The precipitated solid is collected by filtration.

-

The crude product is purified by silica gel column chromatography to yield this compound as a white solid (3.1 g, 97% yield).[3]

References

Physicochemical properties of Methyl 4-bromo-3-methylbenzoate

An In-depth Technical Guide to Methyl 4-bromo-3-methylbenzoate

Introduction

This compound is an aromatic ester that serves as a significant intermediate in organic synthesis. Its unique structure, featuring a bromine atom and a methyl group on the benzene (B151609) ring, makes it a versatile building block for the preparation of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, its reactivity, and its applications in research and development, particularly in the synthesis of natural products and other target compounds.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 148547-19-7 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₂ | [2][3] |

| Molecular Weight | 229.07 g/mol | [2] |

| Appearance | White to light orange solid; Colorless low melting solid | [1][3][4] |

| Melting Point | 36.0-45.0 °C | [3] |

| Boiling Point | 287.4 ± 20.0 °C (Predicted) | [1] |

| Density | 1.433 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol (B129727) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the Fischer esterification of 4-bromo-3-methylbenzoic acid.[1][5]

Materials:

-

4-bromo-3-methylbenzoic acid (1.0 eq)

-

Methanol (used as solvent and reactant)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

A concentrated solution of 4-bromo-3-methylbenzoic acid (e.g., 3 g, 13.19 mmol) is prepared in methanol (15 ml).[1][5]

-

A catalytic amount of concentrated sulfuric acid is added to the solution.[1][5]

-

The reaction mixture is heated to reflux for 14 hours.[1][5]

-

After the reaction is complete, the mixture is cooled to 0°C.[1][5]

-

The reaction is neutralized by the careful addition of a saturated sodium bicarbonate solution, which causes the product to precipitate.[1][5]

-

The crude product is then purified by silica gel column chromatography to yield pure this compound as a white solid (typical yield: ~97%).[1][5]

Reactivity and Applications

This compound is a valuable intermediate due to its reactive sites, which allow for further molecular elaboration.

Key Reactions

-

Suzuki Coupling: As an aromatic ester containing a bromide, it readily undergoes Suzuki coupling reactions. For instance, it can be coupled with 2-chloroboronic acid to produce the corresponding biaryl compound.[1][2][5] This reaction is fundamental in creating carbon-carbon bonds, essential in drug discovery and materials science.

Applications in Synthesis

This compound serves as a key starting material in the synthesis of various complex molecules:

-

It is used in the preparation of 4-bromo-3-vinylbenzoic acid.[1][5][6]

-

It can be a precursor for 4-bromo-3-(methylphenyl)methanol.[1][5][6]

-

It is a starting material in the total synthesis of (-)-martinellic acid, a natural product with potential therapeutic activities.[1][5][6]

-

It is also used to prepare methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate.[1][5][6]

Safety and Handling

Based on available safety data sheets, this compound is considered hazardous.[4]

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Measures:

-

First Aid:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

This technical guide provides a detailed overview of this compound for researchers and professionals in the field of chemistry and drug development. The information compiled herein is essential for its safe handling, effective use in synthesis, and for exploring its potential in creating novel chemical entities.

References

- 1. This compound CAS#: 148547-19-7 [m.chemicalbook.com]

- 2. This compound 95 148547-19-7 [sigmaaldrich.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-溴-3-甲基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

Methyl 4-bromo-3-methylbenzoate synthesis from 4-bromo-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 4-bromo-3-methylbenzoate from 4-bromo-3-methylbenzoic acid. The primary method described is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the chemical pathway.

Reaction Overview: Fischer-Speier Esterification

The synthesis of this compound is achieved through the Fischer-Speier esterification of 4-bromo-3-methylbenzoic acid with methanol (B129727), utilizing a strong acid catalyst, typically concentrated sulfuric acid. This is a reversible reaction, and to ensure a high yield of the desired ester, the equilibrium is shifted towards the products.[1][2] This is commonly accomplished by using a large excess of methanol, which also serves as the solvent, or by removing the water produced during the reaction.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound. The data is compiled from typical Fischer esterification procedures for analogous compounds, providing a representative framework for this specific synthesis.[3][4]

Table 1: Reactant and Reagent Specifications

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Typical Molar Ratio |

| 4-bromo-3-methylbenzoic acid | Starting Material | C₈H₇BrO₂ | 215.04 | 1 |

| Methanol | Reagent/Solvent | CH₄O | 32.04 | Excess |

| Sulfuric Acid (conc.) | Catalyst | H₂SO₄ | 98.08 | Catalytic amount |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Temperature | Reflux (approx. 65 °C) | [3] |

| Reaction Time | 6 - 24 hours | [4] |

| Pressure | Atmospheric | |

| Expected Yield | >90% | [3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

4-bromo-3-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL of methanol per gram of carboxylic acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 0.1-0.2 mL per gram of carboxylic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue to reflux with stirring for 6-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water. If a significant amount of methanol was used, it can be removed under reduced pressure using a rotary evaporator.[3]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Neutralization and Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted sulfuric acid and 4-bromo-3-methylbenzoic acid.[3] Continue washing until the effervescence of carbon dioxide ceases. Subsequently, wash the organic layer with saturated aqueous sodium chloride (brine).[5]

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent to obtain the clear solution of the product.

-

Solvent Removal and Purification: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound. If further purification is necessary, it can be achieved by recrystallization or flash column chromatography.

Visualization of the Synthesis Pathway

The following diagrams illustrate the overall experimental workflow and the chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical equation for the Fischer esterification synthesis.

References

- 1. quora.com [quora.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

Spectroscopic Analysis of Brominated Methyl Benzoate Derivatives: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for brominated methyl benzoate (B1203000) derivatives, with a specific focus on illustrating the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of these compounds. Due to the limited availability of public spectroscopic data for Methyl 4-bromo-3-methylbenzoate, this document utilizes the well-characterized data for the closely related isomer, Methyl 4-bromobenzoate (B14158574) , as a representative example to demonstrate the principles and methodologies for researchers, scientists, and drug development professionals.

Spectroscopic Data for Methyl 4-bromobenzoate

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for Methyl 4-bromobenzoate.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-bromobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.87 | d | 8.6 | 2H | Aromatic (ortho to -COOCH₃) |

| 7.55 | d | 8.6 | 2H | Aromatic (ortho to -Br) |

| 3.87 | s | - | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-bromobenzoate

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O (Ester) |

| 131.9 | Aromatic C-H |

| 131.1 | Aromatic C-H |

| 130.6 | Aromatic C-Br |

| 128.5 | Aromatic C-COOCH₃ |

| 51.2 | -OCH₃ |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Methyl 4-bromobenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (ester) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1600, ~1485 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1100 | Medium | C-Br stretch |

| ~3000-3100 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (methyl) |

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for Methyl 4-bromobenzoate

| m/z | Relative Intensity (%) | Assignment |

| 214/216 | ~1:1 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 183/185 | High | [M - OCH₃]⁺ |

| 155/157 | Medium | [M - COOCH₃]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the solid compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic compounds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at 75 or 100 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, and the background is automatically subtracted.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Data and Chemical Structure Correlation

Caption: Correlation of spectroscopic data with the chemical structure of Methyl 4-bromobenzoate.

General Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for spectroscopic analysis of an organic compound.

References

Navigating the Spectral Landscape: An In-depth Analysis of Methyl 4-bromo-3-methylbenzoate via 1H and 13C NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This technical guide provides a comprehensive analysis of the 1H and 13C NMR spectra of Methyl 4-bromo-3-methylbenzoate, a substituted aromatic ester with potential applications in medicinal chemistry and materials science.

Due to the limited availability of public, peer-reviewed experimental spectra for this specific compound, this guide is based on high-quality predicted NMR data. These predictions are generated using advanced computational algorithms that rely on large databases of known chemical shifts and coupling constants, offering a reliable framework for spectral interpretation.

Experimental Protocols

The following section outlines a standardized experimental protocol for the acquisition of 1H and 13C NMR spectra for a small organic molecule such as this compound.

Sample Preparation:

-

Approximately 5-10 mg of the purified solid this compound is accurately weighed and transferred into a clean, dry NMR tube.

-

The sample is dissolved in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl3), which contains 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

-

The mixture is gently agitated to ensure complete dissolution of the sample.

NMR Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is utilized for data acquisition.

-

1H NMR Spectroscopy:

-

Frequency: 400 MHz

-

Solvent: CDCl3

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (zg30) is employed.

-

Number of Scans: 16 to 32 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

-

13C NMR Spectroscopy:

-

Frequency: 100 MHz

-

Solvent: CDCl3

-

Temperature: 298 K

-

Pulse Program: A proton-decoupled pulse program (zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the 13C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of approximately 200-220 ppm is set.

-

Data Processing:

The acquired Free Induction Decay (FID) signals are processed using appropriate NMR software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS internal standard at 0.00 ppm for 1H and 13C.

Spectral Data Summary

The predicted 1H and 13C NMR data for this compound are summarized in the tables below for clear and concise reference.

Table 1: Predicted 1H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-2 |

| ~7.70 | dd | 1H | H-6 |

| ~7.55 | d | 1H | H-5 |

| ~3.90 | s | 3H | O-CH3 |

| ~2.45 | s | 3H | Ar-CH3 |

Note: Coupling constants (J) are predicted to be in the typical range for ortho (~8 Hz) and meta (~2 Hz) aromatic couplings.

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O |

| ~140.0 | C-3 |

| ~133.5 | C-5 |

| ~132.0 | C-1 |

| ~131.0 | C-6 |

| ~128.5 | C-2 |

| ~125.0 | C-4 |

| ~52.5 | O-CH3 |

| ~23.0 | Ar-CH3 |

Structural and Logical Relationships

The following diagram illustrates the molecular structure of this compound and the logical assignment of the proton and carbon atoms for NMR analysis.

Solubility Profile of Methyl 4-bromo-3-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-bromo-3-methylbenzoate, an aromatic ester of significant interest in organic synthesis and pharmaceutical research. Due to a lack of extensive published quantitative solubility data, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes known qualitative solubility information, a detailed experimental protocol for determining solubility, and an exploration of the key factors influencing the solubility of this compound in organic solvents.

Qualitative Solubility Data

While specific quantitative solubility values for this compound are not widely available in the public domain, qualitative data has been reported in chemical literature and supplier documentation. This information provides a foundational understanding of its solubility behavior.

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] |

Note: The term "soluble" is a general descriptor and does not provide information on the concentration limits. For precise applications, experimental determination of solubility is essential.

Experimental Protocol for Determining Solubility of a Solid in an Organic Solvent

The following is a detailed methodology for the experimental determination of the solubility of a solid compound, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of a solid in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a scintillation vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solutes in volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (for higher accuracy and lower concentrations):

-

Accurately dilute the filtered solution with a known volume of the solvent.

-

Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of the solute.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.

Visualizing Experimental and Theoretical Frameworks

To aid in the understanding of the experimental process and the underlying principles of solubility, the following diagrams are provided.

Caption: Experimental workflow for determining solid solubility.

Caption: Factors influencing the solubility of an aromatic ester.

Factors Influencing the Solubility of this compound

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound, an aromatic ester, is governed by a balance of intermolecular forces between the solute and the solvent molecules.

-

Solute Properties:

-

Molecular Structure: this compound possesses a moderately polar ester group (-COOCH₃) and a larger, nonpolar aromatic ring with methyl and bromo substituents. The polarity of the ester group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. The nonpolar aromatic portion favors interactions with nonpolar solvents through van der Waals forces.

-

Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice of the solute must be overcome by the energy released upon solvation (the interaction between solute and solvent molecules). A higher melting point often suggests a higher lattice energy, which can lead to lower solubility.

-

-

Solvent Properties:

-

Polarity: Polar solvents, particularly those capable of acting as hydrogen bond acceptors, are likely to be effective at solvating the ester group. Less polar or nonpolar solvents will more readily interact with the aromatic ring. Therefore, a solvent with intermediate polarity may provide the best overall solubility.

-

Hydrogen Bonding: Solvents that can engage in hydrogen bonding with the oxygen atoms of the ester group can enhance solubility.

-

-

System Conditions:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

-

By understanding these principles and employing the provided experimental protocol, researchers can accurately determine the solubility of this compound in a variety of organic solvents, enabling its effective use in drug development and chemical synthesis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structures of Methyl 4-bromo-3-methylbenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of derivatives of Methyl 4-bromo-3-methylbenzoate, a key intermediate in the synthesis of various bioactive molecules. Understanding the three-dimensional arrangement of these compounds in the solid state is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the synthetic and analytical workflows.

Crystallographic Data of Key Derivatives

The following tables summarize the crystallographic data for selected derivatives of this compound, providing a comparative overview of their solid-state structures.

Methyl 4-bromo-3-hydroxybenzoate

This derivative has been subject to single-crystal X-ray diffraction studies, revealing its detailed molecular and supramolecular arrangement. In the crystal, molecules are linked by O—H⋯O hydrogen bonds, forming helical chains along the b-axis[1][2]. The methoxycarbonyl group is twisted with respect to the benzene (B151609) ring at a dihedral angle of 8.06 (4)°[1][2].

| Parameter | Value |

| Chemical Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.812 (4) |

| b (Å) | 6.317 (2) |

| c (Å) | 12.490 (5) |

| β (°) | 100.164 (6) |

| Volume (ų) | 839.7 (5) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor | 0.058 |

| wR-factor | 0.172 |

Methyl 3,5-dibromo-4-methylbenzoate

The crystal structure of this dibrominated derivative reveals a nearly planar molecule, with a dihedral angle of 7.1 (2)° between the benzene ring and the carboxylate substituent[3]. The crystal packing is influenced by weak C—H···Br and C—H···O hydrogen bonds, which link adjacent molecules into layers[3].

| Parameter | Value |

| Chemical Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 |

| Temperature (K) | 89 |

| R-factor | 0.033 |

| wR-factor | 0.065 |

Experimental Protocols

The determination of the crystal structures presented above involves a series of well-defined experimental procedures.

Synthesis and Crystallization

Synthesis of this compound: To a solution of 4-bromo-3-methylbenzoic acid (3 g, 13.19 mmol) in methanol (B129727) (15 ml), a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for 14 hours. After cooling to 0°C, the reaction is neutralized with a saturated sodium bicarbonate solution. The resulting solid precipitate is collected by filtration and purified by silica (B1680970) gel column chromatography to yield this compound as a white solid[4].

Crystallization of Methyl 4-bromo-3-hydroxybenzoate: Single crystals suitable for X-ray diffraction were obtained by dissolving the synthesized compound in methanol and allowing the solvent to evaporate slowly at room temperature[1][2].

X-ray Data Collection and Structure Refinement

Data Collection for Methyl 4-bromo-3-hydroxybenzoate: Data were collected on a Bruker SMART CCD 1000 diffractometer[1][2]. A multi-scan absorption correction was applied using SADABS[1][2]. Out of 4755 measured reflections, 1831 were independent[1][2].

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97[2]. Hydrogen atoms were placed in calculated positions and refined using a riding model[1][2].

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and structural analysis of this compound derivatives.

References

IUPAC name and synonyms for Methyl 4-bromo-3-methylbenzoate

An In-depth Technical Guide to Methyl 4-bromo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical identity, physical and chemical properties, and common applications in the development of pharmaceuticals and other complex molecules. Special emphasis is placed on its role in Suzuki coupling reactions and as a precursor in the total synthesis of natural products. Detailed experimental protocols for its synthesis and relevant analytical methodologies are also presented to aid researchers in its practical application.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a substituted aromatic ester.[1] It is widely referenced in chemical literature and commercial catalogs under various names and identifiers.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 148547-19-7[2] |

| Molecular Formula | C9H9BrO2[1][2] |

| Molecular Weight | 229.07 g/mol [2] |

| InChI Key | GTZTYNPAPQKIIR-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)c1ccc(Br)c(C)c1[1] |

A variety of synonyms are used to refer to this compound, reflecting both common naming conventions and cataloging systems.

Table 2: Synonyms and Alternative Names

| Synonym |

| 4-bromo-3-methylbenzoic acid methyl ester[3] |

| methyl 4-bromo-m-toluate[3] |

| 4-bromo-m-toluic acid methyl ester[3] |

| Benzoic acid, 4-bromo-3-methyl-, methyl ester[3] |

| 2-bromo-5-methoxycarbonyl toluene[3] |

| 3-methyl-4-bromobenzoic acid methyl ester[3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 3: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid/fused solid | [1] |

| Melting Point | 38-44 °C | [2] |

| Boiling Point | 287.4±20.0 °C (Predicted) | [2] |

| Density | 1.433±0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol (B129727) | [2] |

| Storage Temperature | Room Temperature, Sealed in dry | [2] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the Fischer esterification of 4-bromo-3-methylbenzoic acid using methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-3-methylbenzoic acid (e.g., 3 g, 13.19 mmol) in methanol (15 ml), a catalytic amount of concentrated sulfuric acid is carefully added.[2]

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for approximately 14 hours to drive the equilibrium towards the ester product.[2]

-

Work-up: After cooling the mixture to 0°C, it is neutralized with a saturated sodium bicarbonate solution. The precipitated solid product is then collected by filtration.[2]

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield pure this compound as a white solid.[2] A reported yield for this procedure is 97%.[2]

Caption: Fischer Esterification Workflow.

Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions and as a starting material for the synthesis of complex natural products.

Suzuki Coupling Reactions

As an aromatic ester containing a bromine atom, this compound is an excellent substrate for Suzuki coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the aromatic ring and various organoboron compounds, leading to the synthesis of biaryl compounds.[2] This methodology is fundamental in drug discovery and materials science.

Caption: Generalized Suzuki Coupling Workflow.

Total Synthesis of (-)-Martinellic Acid

This compound has been utilized as a key starting material in the total synthesis of (-)-martinellic acid, a natural product with interesting biological activities. This highlights the importance of this compound in providing a scaffold for the construction of complex molecular architectures.

Analytical Methods

The purity and identity of this compound and its precursors are typically assessed using standard analytical techniques. For the precursor, 4-bromo-3-methylbenzoic acid, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method.[4]

Table 4: HPLC Method for 4-bromo-3-methylbenzoic acid

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Notes | For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4] |

Gas chromatography (GC) is also a suitable method for assessing the purity of the final ester product, as indicated by assay specifications from commercial suppliers.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its reagents. It is classified as an irritant to the eyes, respiratory system, and skin.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility in forming carbon-carbon bonds through Suzuki coupling and its application in the synthesis of complex natural products make it a compound of significant interest to researchers in drug development and other areas of chemical science. The straightforward synthesis and well-characterized properties of this compound further enhance its utility in a research setting.

References

An In-Depth Technical Guide to the Fundamental Reactivity of the Aromatic Ring in Methyl 4-bromo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental reactivity of the aromatic ring in Methyl 4-bromo-3-methylbenzoate. The presence of three distinct substituents—a bromine atom, a methyl group, and a methoxycarbonyl group—imparts a unique and nuanced reactivity profile to the aromatic core. This document delves into the governing principles of electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions as they pertain to this specific molecule. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a polysubstituted aromatic compound of significant interest as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The reactivity of its aromatic ring is dictated by the interplay of the electronic and steric effects of its three substituents:

-

Bromo Group (-Br): An ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect (-I), but directs incoming electrophiles to the ortho and para positions due to the electron-donating resonance effect (+M) of its lone pairs.

-

Methyl Group (-CH₃): An ortho-, para-directing activator. It weakly activates the ring through a positive inductive effect (+I) and hyperconjugation, donating electron density to the aromatic system.

-

Methoxycarbonyl Group (-COOCH₃): A meta-directing deactivator. It strongly deactivates the ring through its electron-withdrawing inductive (-I) and resonance (-M) effects.

This guide will systematically explore the consequences of these competing influences on the major classes of aromatic reactions.

Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the cumulative directing effects of the substituents. The weakly activating methyl group and the deactivating but ortho-, para-directing bromo group are in conflict with the strongly deactivating and meta-directing methoxycarbonyl group.

In general, the position of electrophilic attack will be a compromise between these effects, with the most likely positions being those that are least deactivated and sterically accessible. The positions ortho to the methyl group and meta to the methoxycarbonyl group (C2 and C6) are the most probable sites for substitution.

Caption: Directing effects of substituents in electrophilic aromatic substitution.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. For substrates similar to this compound, such as 4-methylbenzoic acid, nitration occurs primarily at the position ortho to the activating methyl group and meta to the deactivating carboxyl group.[2]

Table 1: Predicted Regioselectivity of Nitration

| Position | Directing Effect of -Br | Directing Effect of -CH₃ | Directing Effect of -COOCH₃ | Overall Prediction |

| C2 | Ortho | Ortho | Ortho | Major Product |

| C5 | Para | Meta | Meta | Minor Product |

| C6 | Ortho | Para | Meta | Major Product |

Experimental Protocol: Nitration of 4-Methylbenzoic Acid (Adapted) [2]

-

In a flask, dissolve 4-methylbenzoic acid in a minimal amount of concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the cold nitrating mixture dropwise to the solution of 4-methylbenzoic acid, ensuring the temperature does not exceed 10 °C with vigorous stirring.

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 15-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

Halogenation

The introduction of another halogen atom onto the aromatic ring is expected to follow a similar regioselectivity pattern as nitration.

Experimental Protocol: Bromination of Methyl 4-methyl-3-methoxybenzoate (Adapted) [3]

This protocol describes the benzylic bromination, but the principles of electrophilic aromatic bromination of the ring would involve a Lewis acid catalyst.

-

Dissolve methyl 4-methyl-3-methoxybenzoate and N-bromosuccinimide (1.05 equivalents) in chlorobenzene.

-

Illuminate the mixture with a UV immersion lamp at 0 to 5°C for 4 hours.

-

Extract the mixture with water, dry the organic layer with sodium sulfate, filter, and concentrate in vacuo to obtain the brominated product.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on this compound is challenging due to the presence of the electron-donating methyl group, which destabilizes the negatively charged Meisenheimer intermediate. However, the presence of the electron-withdrawing methoxycarbonyl group provides some activation. For SNA to occur, strong nucleophiles and forcing conditions are typically required. The reaction proceeds via an addition-elimination mechanism.[4]

Caption: General mechanism for nucleophilic aromatic substitution.

Kinetic studies on similar electron-poor aryl halides show that the reaction rate is typically second order, depending on the concentration of both the aryl halide and the nucleophile.[4]

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Overview of common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. This compound has been shown to undergo Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl product.[5][6]

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

| This compound | 2-Chloroboronic acid | Pd catalyst | - | - | - | [5][6] |

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

To a flask, add the aryl bromide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.

Experimental Protocol: Heck Reaction (General)

-

Combine the aryl bromide (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-3 eq.) in a suitable solvent (e.g., DMF, NMP, acetonitrile).

-

Heat the mixture under an inert atmosphere until the reaction is complete.

-

Cool the reaction, filter off any solids, and partition the filtrate between an organic solvent and water.

-

Wash the organic layer, dry, concentrate, and purify the product.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination (General)

-

In an inert atmosphere glovebox, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1.2-6 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.).

-

Add the aryl bromide (1.0 eq.), the amine (1.1-1.5 eq.), and an anhydrous solvent (e.g., toluene, dioxane).

-

Seal the reaction vessel and heat with stirring until the starting material is consumed.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Wash, dry, concentrate, and purify the product.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling (General)

-

To a flask under an inert atmosphere, add the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a suitable solvent (e.g., THF, DMF).

-

Add a base (e.g., Et₃N, i-Pr₂NH) and the terminal alkyne (1.1-1.5 eq.).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Wash, dry, concentrate, and purify the product.

Conclusion

The aromatic ring of this compound exhibits a rich and varied reactivity profile. While deactivated towards electrophilic aromatic substitution, predictable regioselectivity can be achieved. The bromo substituent provides a versatile handle for a wide array of powerful palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. Nucleophilic aromatic substitution, although challenging, may be possible under specific conditions. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound as a key building block in their synthetic endeavors. Further investigation into the specific quantitative outcomes of these reactions on this particular substrate will continue to refine its application in modern organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound CAS#: 148547-19-7 [m.chemicalbook.com]

- 6. 4-溴-3-甲基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Methyl 4-bromo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on Methyl 4-bromo-3-methylbenzoate. This information is critical for researchers and professionals involved in the synthesis and functionalization of aromatic compounds for applications in medicinal chemistry and materials science.

Core Concepts: Regioselectivity in a Polysubstituted System

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic and steric effects of its three substituents: the bromo group, the methyl group, and the methyl ester group.

-

Bromo Group (at C4): This halogen is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because of the resonance donation of its lone pair electrons, which stabilizes the arenium ion intermediate when the electrophile attacks at these positions. The positions ortho to the bromo group are C3 and C5. The para position is C1 (occupied by the ester group).

-

Methyl Group (at C3): As an alkyl group, the methyl substituent is an activating group that donates electron density through an inductive effect. It is an ortho, para-director. The positions ortho to the methyl group are C2 and C4 (occupied by the bromo group). The para position is C6.

-

Methyl Ester Group (-COOCH₃ at C1): This is a deactivating group due to both its electron-withdrawing inductive and resonance effects. It acts as a meta-director. The positions meta to the methyl ester group are C3 (occupied by the methyl group) and C5.

The cumulative effect of these substituents directs the incoming electrophile to the most nucleophilic positions on the aromatic ring. The available positions for substitution are C2, C5, and C6.

-

Position C2: This position is activated by the ortho-directing methyl group. However, it is sterically hindered by the adjacent methyl and methyl ester groups.

-

Position C5: This position is favored by the ortho-directing bromo group and the meta-directing methyl ester group.

-

Position C6: This position is activated by the para-directing methyl group.

Considering these directing effects, the most probable sites for electrophilic attack are C5 and C6 . The activating nature of the methyl group will compete with the deactivating effects of the bromo and ester groups, influencing the overall reaction rate.

Predicted Signaling Pathway for Nitration

The following diagram illustrates the directing effects of the substituents on this compound and the predicted regioselectivity for a nitration reaction.

Experimental Protocol: Representative Nitration Procedure

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

50 mL Conical Flask

-

Test tube

-

Beaker

-

Stirring rod

-

Pipettes

-

Buchner funnel and filter flask

-

Melting point apparatus

-

Infrared (IR) spectrometer

Procedure:

-

Preparation of the Substrate Solution: In a 50 cm³ conical flask, dissolve 2.0 g of this compound in 4 cm³ of concentrated sulfuric acid. Swirl the mixture gently to ensure complete dissolution. Cool the flask in an ice-water bath.

-

Preparation of the Nitrating Mixture: In a separate test tube, carefully add 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid. Cool this mixture in the ice-water bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of this compound over approximately 15 minutes, while continuously swirling the reaction flask in the ice bath. Maintain the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.

-

Isolation of the Crude Product: Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker. Stir the mixture until the ice has melted. The solid product will precipitate.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water and then with a small amount of ice-cold methanol.

-

Purification: Recrystallize the crude product from a minimal amount of hot methanol to obtain the purified product.

-

Characterization: Determine the melting point of the purified product and obtain an infrared spectrum to confirm its identity.

Experimental Workflow

The following diagram outlines the general workflow for the electrophilic nitration of this compound.

Data Presentation: Predicted Products and Physicochemical Properties

The following table summarizes the predicted major products from the nitration of this compound, along with their key physicochemical properties. It is important to note that the distribution of isomers will depend on the specific reaction conditions.

| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Position of Substitution |

| Methyl 4-bromo-3-methyl-5-nitrobenzoate | 223519-08-2 | C₉H₈BrNO₄ | 274.07 | C5 |

| Methyl 4-bromo-3-methyl-2-nitrobenzoate | N/A | C₉H₈BrNO₄ | 274.07 | C2 (minor due to steric hindrance) |

| Methyl 4-bromo-3-methyl-6-nitrobenzoate | N/A | C₉H₈BrNO₄ | 274.07 | C6 |

Conclusion

The electrophilic aromatic substitution on this compound is a complex reaction governed by the competing directing effects of its substituents. Theoretical analysis suggests that substitution is most likely to occur at the C5 and C6 positions. While specific experimental data on this substrate is limited, established protocols for similar compounds provide a reliable framework for conducting such transformations. This guide serves as a valuable resource for the rational design of synthetic routes to novel functionalized aromatic compounds. Further experimental investigation is warranted to precisely determine the product distribution and optimize reaction conditions for specific electrophilic aromatic substitution reactions on this versatile substrate.

A Technical Guide to EGFR-Targeted Therapy in Non-Small Cell Lung Cancer

Abstract: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver in a significant subset of Non-Small Cell Lung Cancers (NSCLC).[1] This technical guide provides an in-depth overview of the EGFR pathway, its role in oncogenesis, and the application of targeted therapies. We detail the experimental protocols for assessing EGFR status, present quantitative data on the efficacy of tyrosine kinase inhibitors (TKIs), and illustrate key concepts with diagrams to support researchers, scientists, and drug development professionals in this field.

The EGFR Signaling Pathway in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a member of the ErbB family of receptors.[1] In normal cellular processes, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[2]

In many NSCLC cases, EGFR function is dysregulated, leading to hyperactivation of these pro-survival pathways. This can be caused by overexpression of the receptor, or more commonly, by activating mutations within the EGFR kinase domain, which is encoded by exons 18-24.[1] The most frequent of these mutations are deletions in exon 19 and a single point substitution (L858R) in exon 21.[3] These mutations lead to constitutive activation of the receptor, promoting uncontrolled cell growth, proliferation, invasion, and angiogenesis.

Caption: The EGFR signaling cascade in NSCLC.

Methodologies for EGFR Status Assessment

Accurate determination of EGFR mutation status is critical for guiding therapeutic decisions in NSCLC patients.[4] Several laboratory techniques are employed for this purpose.

Caption: Workflow for EGFR status assessment.

Polymerase Chain Reaction (PCR) and Sequencing

This is the gold standard for detecting EGFR mutations.[5]

Protocol:

-

DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections. The tissue sample should ideally contain at least 50% viable tumor cells.[6]

-

PCR Amplification: The regions of the EGFR gene spanning exons 18-21 are amplified using specific primers.[6][7] A typical reaction consists of genomic DNA, dNTPs, primers, MgCl2, and Taq polymerase.[7]

-

Cycling Conditions: A standard PCR protocol includes an initial denaturation step (e.g., 94°C for 5 minutes), followed by 30-35 cycles of denaturation (94°C for 30 seconds), annealing (58-60°C for 45 seconds), and extension (72°C for 1 minute).[7]

-

Sequencing: The PCR products are then sequenced, often using the Sanger method, to identify any mutations.[6][7] Next-generation sequencing (NGS) is also increasingly used for its higher sensitivity and ability to detect a broader range of mutations.[8]

-

Droplet Digital PCR (ddPCR): For highly sensitive detection, especially in samples with low mutant allele frequency like liquid biopsies, ddPCR can be employed.[5] This method can detect variant allele fractions as low as 0.01% to 0.1%.[5]

Immunohistochemistry (IHC)

IHC is used to assess the level of EGFR protein expression in tumor tissue.

Protocol:

-

Tissue Preparation: FFPE tissue sections (4µm thick) are deparaffinized and rehydrated through a series of xylene and ethanol (B145695) washes.[9]

-

Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval, often in a citrate (B86180) buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking solution.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to EGFR, typically overnight at 4°C.

-

Secondary Antibody and Detection: A secondary antibody linked to an enzyme (like HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the antigen site.[9]

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, then dehydrated and mounted.

-

Scoring: EGFR expression is evaluated based on the intensity and percentage of membrane staining in tumor cells.[10][11]

Western Blot

Western blotting is used to detect total and phosphorylated EGFR, providing insight into receptor activation.

Protocol:

-

Protein Extraction: Cells are lysed in a buffer (e.g., RIPA buffer) to extract total protein.[2][12] Protein concentration is determined using an assay like the BCA assay.[2][12]

-

SDS-PAGE: 20-30 µg of protein per sample is denatured and separated by size on a polyacrylamide gel.[2]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[2]

-

Antibody Incubation: The membrane is incubated with a primary antibody against total EGFR or a specific phosphorylated form (e.g., p-EGFR Y1173), typically overnight at 4°C.[2][13]

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[2] An ECL substrate is added to produce a chemiluminescent signal, which is captured by a digital imager.[2]

-

Analysis: Band intensities are quantified using densitometry software. The phosphorylated EGFR signal is often normalized to the total EGFR signal and a loading control (e.g., β-Actin).[12]

Targeted Therapy Against EGFR

The discovery of activating EGFR mutations led to the development of EGFR tyrosine kinase inhibitors (TKIs).[3] These small molecules competitively bind to the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.[2][3] This inhibition of the oncogenic driver pathway leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Caption: Mechanism of action of EGFR TKIs.

Quantitative Analysis of Therapeutic Efficacy

The clinical efficacy of EGFR-TKIs is significantly greater in patients with EGFR-mutant NSCLC compared to those with wild-type EGFR. Numerous clinical trials have quantified this benefit.

Table 1: Efficacy of First-Line EGFR-TKIs vs. Chemotherapy in EGFR-Mutant NSCLC

| Metric | EGFR-TKI (e.g., Osimertinib) | Standard Chemotherapy | Hazard Ratio (HR) / p-value |

| Progression-Free Survival (PFS) | ~19 months | ~10 months | HR < 0.5, p < 0.001[14] |

| Overall Survival (OS) | ~39 months | ~32 months | HR ~0.8, p = 0.046[14] |

| Objective Response Rate (ORR) | ~80% | ~76% | -[14] |

Table 2: Efficacy of Osimertinib in T790M-Positive NSCLC (Post 1st/2nd Gen TKI)

| Metric | Osimertinib |

| Progression-Free Survival (PFS) | ~9.9 months[14] |

| Objective Response Rate (ORR) | ~70%[14] |

| Disease Control Rate (DCR) | ~92%[14] |

Data presented are representative values from key clinical trials and meta-analyses. Actual values may vary between studies.

A meta-analysis of 15 randomized controlled trials involving 4,249 patients confirmed that EGFR-TKIs significantly prolong both overall survival (OS) (HR: 0.87) and progression-free survival (PFS) (HR: 0.75) in NSCLC patients.[15][16]

Conclusion

The EGFR signaling pathway is a cornerstone of targeted therapy in NSCLC. The development of EGFR-TKIs has transformed the treatment landscape for patients with EGFR-mutant tumors, offering significant improvements in survival and quality of life.[16][17] A thorough understanding of the underlying molecular mechanisms, coupled with precise and sensitive diagnostic methodologies, is essential for the continued development of novel therapeutic strategies and for optimizing patient outcomes in this disease setting.

References

- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Detection of EGFR mutations in non-small cell lung cancer by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. saudithoracicsociety.org [saudithoracicsociety.org]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Testing Guidelines [rethinkingnsclc.com]

- 9. genomeme.ca [genomeme.ca]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Immunohistochemical staining with EGFR mutation-specific antibodies: high specificity as a diagnostic marker for lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Efficacy and safety of EGFR-TKIs for non-small cell lung cancer: A meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of EGFR-TKIs for non-small cell lung cancer: A meta-analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-bromo-3-methylbenzoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions involving Methyl 4-bromo-3-methylbenzoate. This versatile building block is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and materials science sectors. This document details the experimental protocols, presents quantitative data for various coupling methods, and illustrates the underlying catalytic cycles.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The ability to couple aryl halides, such as this compound, with a diverse range of coupling partners has revolutionized the construction of complex molecular architectures. This guide focuses on five key palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 12-24 | 85-95 (estimated) |

| 4-Methoxycarbonylphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | DMF | 90 | 12 | ~90 |

| Cyclopropylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 16 | High (not specified) |

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (B1210297).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Catalytic Cycle: Suzuki-Miyaura Coupling

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Data Presentation: Heck Reaction Conditions (Analogous Substrates)

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 70-85 (estimated) |

| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMAc | 120 | 12 | 75-90 (estimated) |

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction of this compound with an alkene is as follows:

-

Reaction Setup: To a pressure tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (1 mol%), tri(o-tolyl)phosphine (2 mol%), and triethylamine (B128534) (1.5 equiv.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: Seal the tube and heat the mixture to 100 °C for 24 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether.

-

Purification: Wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Catalytic Cycle: Heck Reaction

Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is used to form a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.

Data Presentation: Sonogashira Coupling Conditions

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 25-50 | 6-12 | 80-95 (estimated) |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | High (not specified) |

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (5 mol%).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) and triethylamine (2.0 equiv.). Degas the mixture with argon. Add the terminal alkyne (1.2 equiv.).

-

Reaction Execution: Stir the mixture at room temperature or gently heat to 50 °C until the starting material is consumed (monitored by TLC).

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Purification: Wash the filtrate with saturated ammonium (B1175870) chloride solution, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.[2]

Catalytic Cycle: Sonogashira Coupling

Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of a C-N bond between an aryl halide and an amine.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| (S)-1-(2,5-dichlorophenyl)ethanamine HCl | Pd₂(dba)₃ (10) | Xantphos (20) | Cs₂CO₃ | 1,4-Dioxane | 100 | 1 | Not specified[3] |

| Ammonia (surrogate) | Pd(OAc)₂ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | 12-24 | 70-90 (estimated)[4] |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 18 | 85-95 (estimated) |

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of this compound with an amine is as follows:

-

Reaction Setup: In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (B46781) (2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).

-